molecular formula C18H15N3O3 B6720332 Methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate

Methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate

Cat. No.: B6720332
M. Wt: 321.3 g/mol
InChI Key: RODVYSRNLCSBDO-UHFFFAOYSA-N
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Description

Methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate is a complex organic compound that features a fused heterocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[1,2-a]pyridine moiety is known for its broad spectrum of pharmacological activities, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate typically involves multi-step organic reactions. One efficient method includes a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This domino protocol involves several key steps such as N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of environmentally benign solvents and catalyst-free approaches are preferred to ensure operational simplicity and a clean reaction profile .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety can bind to various enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate is unique due to its specific fused heterocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-(imidazo[1,2-a]pyridine-6-carbonyl)-2,3-dihydroindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-24-18(23)13-2-4-15-12(10-13)6-8-21(15)17(22)14-3-5-16-19-7-9-20(16)11-14/h2-5,7,9-11H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODVYSRNLCSBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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